molecular formula C8H14Cl2N2O B6269132 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride CAS No. 1773564-70-7

4-(propan-2-yloxy)pyridin-3-amine dihydrochloride

Cat. No.: B6269132
CAS No.: 1773564-70-7
M. Wt: 225.11 g/mol
InChI Key: FXSGIRPDGNCGMG-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2O·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride typically involves the reaction of 4-chloropyridine with isopropanol in the presence of a base to form 4-(propan-2-yloxy)pyridine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the pyridine ring. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-(propan-2-yloxy)pyridin-3-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is utilized in several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yloxy)pyridine
  • 4-(propan-2-yloxy)pyridin-2-amine
  • 4-(propan-2-yloxy)pyridin-3-amine

Uniqueness

4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

1773564-70-7

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

4-propan-2-yloxypyridin-3-amine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(2)11-8-3-4-10-5-7(8)9;;/h3-6H,9H2,1-2H3;2*1H

InChI Key

FXSGIRPDGNCGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)N.Cl.Cl

Purity

95

Origin of Product

United States

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